molecular formula C16H23N3O4S B3446888 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide

1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide

Cat. No. B3446888
M. Wt: 353.4 g/mol
InChI Key: BKUYNXKFNGFHAZ-UHFFFAOYSA-N
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Description

1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is a key target in the treatment of B-cell malignancies. In

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell survival and proliferation. 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and inducing apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the release of pro-inflammatory cytokines from activated B cells, which may have implications for the treatment of autoimmune diseases. It has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying B-cell receptor signaling in vitro and in vivo. However, one limitation of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in animal models. In addition, its high lipophilicity may lead to non-specific binding and off-target effects.

Future Directions

There are several potential future directions for the development and application of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide. One area of interest is the combination of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance its anti-tumor effects. Another area of interest is the development of more soluble analogs of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide that can be administered more easily in animal models. Finally, the potential use of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide in the treatment of autoimmune diseases and thrombotic disorders warrants further investigation.

Scientific Research Applications

1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide is a potent and selective inhibitor of BTK, with IC50 values in the low nanomolar range. It has also been shown to inhibit downstream signaling pathways, such as AKT and ERK, and to induce apoptosis in B-cell lymphoma cell lines.

properties

IUPAC Name

1-[2-(4-methyl-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-12-3-5-14(6-4-12)19(24(2,22)23)11-15(20)18-9-7-13(8-10-18)16(17)21/h3-6,13H,7-11H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUYNXKFNGFHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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